OTS514 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

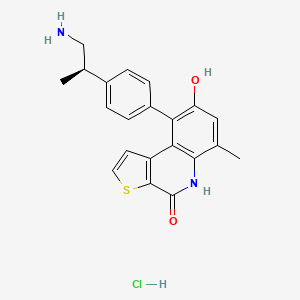

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S.ClH/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18;/h3-9,12,24H,10,22H2,1-2H3,(H,23,25);1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRMBOOBXSZSP-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Potency of OTS514 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS514 hydrochloride is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide array of human cancers and is correlated with poor prognosis. Its restricted expression in normal adult tissues makes it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of OTS514, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Potent Inhibition of TOPK

OTS514 exerts its anti-cancer effects through the direct and potent inhibition of the kinase activity of TOPK. In a cell-free assay, OTS514 demonstrated a half-maximal inhibitory concentration (IC50) of 2.6 nM against TOPK, highlighting its high affinity and specificity.[1][2][3] By binding to TOPK, OTS514 blocks the transfer of phosphate (B84403) groups to its downstream substrates, thereby disrupting critical signaling cascades that drive cancer cell proliferation, survival, and cell cycle progression.[4]

The inhibition of TOPK by OTS514 leads to a cascade of downstream effects, primarily centered around the induction of cell cycle arrest and apoptosis.[1][3] This is achieved through the modulation of several key signaling pathways, including the disruption of the AKT, p38 MAPK, and NF-κB signaling pathways, and the activation of the tumor suppressor FOXO3.[5]

Quantitative Data: In Vitro Efficacy of OTS514

The cytotoxic and growth-inhibitory effects of OTS514 have been demonstrated across a diverse range of cancer cell lines. The following table summarizes the IC50 values of OTS514 in various cancer types, showcasing its potent anti-proliferative activity at nanomolar concentrations.

| Cancer Type | Cell Line | IC50 (nM) | Reference(s) |

| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 | [2] |

| Caki-1 | 19.9 - 44.1 | [2] | |

| Caki-2 | 19.9 - 44.1 | [2] | |

| 769-P | 19.9 - 44.1 | [2] | |

| 786-O | 19.9 - 44.1 | [2] | |

| Ovarian Cancer | ES-2 | 3.0 - 46 | [2] |

| SKOV3 | 3.0 - 46 | [2] | |

| Multiple Myeloma | Parental Cell Lines | 11.6 - 29.4 | [1] |

| Oral Squamous Cell Carcinoma | HSC-2 | Dose-dependent decrease in survival | [6] |

| HSC-3 | Dose-dependent decrease in survival | [6] | |

| SAS | Dose-dependent decrease in survival | [6] | |

| OSC-19 | Dose-dependent decrease in survival | [6] |

Signaling Pathways Modulated by OTS514

The anti-tumor activity of OTS514 is a direct consequence of its ability to modulate multiple critical signaling pathways downstream of TOPK.

TOPK Signaling and Inhibition by OTS514

TOPK is a central node in several signaling pathways that promote tumorigenesis. It is activated by upstream kinases such as Cdk1/Cyclin B and, in turn, phosphorylates a variety of downstream targets that regulate cell cycle progression, proliferation, and survival. OTS514 directly inhibits the kinase activity of TOPK, preventing the phosphorylation of its substrates.

Downstream Consequences of TOPK Inhibition

Inhibition of TOPK by OTS514 leads to the suppression of several pro-survival signaling cascades and the activation of apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of OTS514.

In Vitro TOPK Kinase Assay

This assay is used to determine the direct inhibitory effect of OTS514 on TOPK kinase activity.

Materials:

-

Recombinant human TOPK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]

-

ATP

-

Substrate peptide (e.g., a generic kinase substrate or a specific TOPK substrate)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of OTS514 in DMSO, and then dilute further in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted OTS514 or DMSO (vehicle control).[7]

-

Add 2 µL of recombinant TOPK enzyme diluted in kinase buffer to each well.[7]

-

Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.[7]

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[7]

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

luminescence is measured using a plate reader.

-

Calculate the percent inhibition of TOPK activity for each OTS514 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of OTS514 on cancer cell viability and proliferation.[8][9][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Treat the cells with a range of concentrations of OTS514 (and a vehicle control) for a specified period (e.g., 72 hours).[10]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark for at least 2 hours or overnight to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Lung Cancer Xenograft Model

This protocol describes the evaluation of OTS514's anti-tumor efficacy in a mouse xenograft model of human lung cancer.[1][13][14]

Materials:

-

Human lung cancer cells (e.g., A549)[1]

-

Immunocompromised mice (e.g., BALB/c nude mice)[14]

-

Matrigel (optional)

-

This compound formulated for intravenous or oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human lung cancer cells (e.g., 1 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer OTS514 at various doses (e.g., 1-5 mg/kg) via the desired route (e.g., intravenous injection) on a set schedule (e.g., once a day for two weeks). The control group receives the vehicle.[1]

-

Measure tumor volume with calipers at regular intervals throughout the study.

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the in vivo efficacy of OTS514.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules following OTS514 treatment.[4][8][15]

Materials:

-

Cancer cells treated with OTS514

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-FOXM1, anti-GAPDH)[4][8]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent and imaging system

Procedure:

-

Lyse OTS514-treated and control cells in RIPA buffer and quantify the protein concentration.[8]

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[15]

-

Block the membrane to prevent non-specific antibody binding.[8]

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[8]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8]

-

Detect the protein bands using an ECL reagent and capture the image.[8]

-

Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound is a highly promising anti-cancer agent that functions through the potent and selective inhibition of TOPK. Its mechanism of action involves the disruption of multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in a wide range of cancer types. The comprehensive data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of OTS514 and other TOPK inhibitors. Further preclinical and clinical investigations are warranted to fully realize the clinical utility of this targeted therapeutic strategy.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 14. e-crt.org [e-crt.org]

- 15. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to OTS514 Hydrochloride and its Target Protein, TOPK

This technical guide provides a comprehensive overview of the novel anti-cancer agent this compound, focusing on its interaction with the target protein T-LAK cell-originated protein kinase (TOPK). It is designed to be a resource for professionals in the fields of oncology research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction: TOPK as a Therapeutic Target in Oncology

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that belongs to the mitogen-activated protein kinase kinase (MAPKK) family.[1][2] Under normal physiological conditions, TOPK expression is primarily limited to tissues with high cell proliferation rates, such as the testes and fetal tissues.[1][3] However, TOPK is frequently overexpressed in a wide array of human cancers, including lung, breast, ovarian, colon, and prostate cancers, as well as multiple myeloma.[3][4][5][6] This overexpression is significantly correlated with aggressive tumor phenotypes, metastasis, and poor patient prognosis, establishing TOPK as a compelling target for cancer therapy.[1][3][4][5][7]

TOPK plays a critical role in multiple oncogenic processes, including cell cycle regulation, proliferation, survival, apoptosis, and inflammation.[1][2] It functions as a key node in various signaling networks, activating downstream pathways such as the MAPK/ERK, PI3K/AKT, and NF-κB pathways, which are fundamental for tumor growth and progression.[1][8][9] Given its differential expression between cancerous and normal tissues, targeting TOPK offers a promising therapeutic window for developing cancer-specific treatments with potentially minimal side effects.[7][10]

This compound: A Potent and Specific TOPK Inhibitor

OTS514 is a potent, small-molecule inhibitor of TOPK.[11][12] As this compound, it is formulated as a salt for research and potential clinical development. It exhibits high specificity and potent inhibitory activity against TOPK in the low nanomolar range. The primary mechanism of action for OTS514 is the direct inhibition of TOPK's kinase activity.[12] This blockade prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation and survival.

By targeting TOPK, OTS514 has been shown to induce a range of anti-tumor effects, including:

-

Inhibition of Cell Growth: Suppression of proliferation across numerous cancer cell lines.[11][12][13]

-

Induction of Cell Cycle Arrest: Causing cells to halt progression through the cell cycle.[8][12]

-

Apoptosis: Triggering programmed cell death in cancer cells.[8][12][13]

-

Suppression of Cancer Stem Cells (CSCs): Preventing the outgrowth of putative stem cell populations.[6][8]

These effects highlight the potential of OTS514 as a therapeutic agent for cancers characterized by high TOPK expression.

Quantitative Data: In Vitro and In Vivo Efficacy of OTS514

The efficacy of OTS514 has been quantified in numerous preclinical studies. The following tables summarize key data points regarding its potency and anti-tumor activity.

Table 1: In Vitro Potency of OTS514 Against TOPK and Cancer Cell Lines

| Assay Type/Cell Line | Cancer Type | IC50 Value (nM) | Reference(s) |

| Cell-free Kinase Assay | N/A | 2.6 | [11][12][14] |

| VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | Kidney Cancer | 19.9 - 44.1 | [11] |

| Various Cell Lines | Ovarian Cancer | 3.0 - 46.0 | [11] |

| Various Cell Lines | Small Cell Lung Cancer | 0.4 - 42.6 | [13] |

| Human Myeloma Cell Lines (HMCLs) | Multiple Myeloma | Nanomolar range | [6][8] |

Table 2: In Vivo Efficacy of OTS514 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference(s) |

| A549 Xenograft | Lung Cancer | 1-5 mg/kg, IV, daily for 2 weeks | Tumor regression. | [12] |

| ES-2 Peritoneal Dissemination | Ovarian Cancer | 25 mg/kg (14 days) or 50 mg/kg (10 days), Oral | Significantly elongated overall survival. | [3][11] |

| HSC-2 Xenograft | Oral Squamous Cell Carcinoma | Not specified | Suppressed tumor growth. | [15] |

| Lung Cancer Xenograft | Lung Cancer | Not specified | Caused severe hematopoietic toxicity (reduction in RBCs and WBCs). | [11] |

| Myeloma Xenograft (OTS964*) | Multiple Myeloma | 100 mg/kg, Oral, 5 days/week | 48%-81% reduction in tumor size. | [6][8] |

*OTS964 is a related, potent TOPK inhibitor often studied alongside OTS514.

Signaling Pathways and Mechanism of Action

OTS514 exerts its anti-cancer effects by inhibiting TOPK and disrupting critical downstream signaling pathways.

TOPK Downstream Signaling Pathways

TOPK is a central kinase that activates multiple pro-survival and proliferative pathways. Its inhibition leads to a cascade of downstream effects that are detrimental to cancer cells.

Mechanism of Action of OTS514

OTS514 directly binds to and inhibits the kinase activity of TOPK. This action blocks downstream signaling, leading to cell cycle arrest and apoptosis. Key molecular changes include the disruption of AKT and p38 MAPK signaling, loss of the transcription factor FOXM1, and upregulation of cell cycle inhibitors p21 and p27 via FOXO3 activation.[6][8]

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments used to characterize the activity of OTS514.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of OTS514 on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of OTS514 (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) group.

-

Incubation: Incubate the plates for a specified period (typically 48 or 72 hours).[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the OTS514 concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of TOPK and its downstream target proteins following OTS514 treatment.

-

Cell Lysis: Culture cells to 70-80% confluency and treat with OTS514 at desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-TOPK, anti-phospho-AKT, anti-FOXM1, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of OTS514 in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells in PBS/Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer OTS514 via the desired route (e.g., oral gavage or intravenous injection) according to the specified dose and schedule (e.g., 25 mg/kg, daily).[3] The control group receives the vehicle.

-

Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week). Observe the animals for any signs of toxicity.[3]

-

Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Analysis: Harvest tumors for downstream analysis (e.g., immunohistochemistry, western blotting). Compare the tumor growth curves and overall survival between the treatment and control groups to evaluate efficacy.[3]

Experimental and Logical Workflows

Visualizing workflows can clarify complex experimental processes and logical progressions.

Workflow for In Vitro Drug Efficacy Testing

This workflow outlines the typical process for evaluating a compound like OTS514 in a laboratory setting, from initial screening to mechanistic studies.

Logic Diagram for Preclinical Development Decision-Making

This diagram illustrates the logical flow of go/no-go decisions in the preclinical development of a targeted inhibitor like OTS514.

Clinical Significance and Future Directions

The potent and specific anti-tumor activity of OTS514 in preclinical models makes it a promising candidate for clinical development.[8] Its efficacy in models of lung cancer, ovarian cancer, and multiple myeloma suggests a broad potential applicability.[3][6][12] However, observations of hematopoietic toxicity in some in vivo studies indicate that careful management of the therapeutic window will be critical.[11]

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of OTS514 with existing chemotherapies or targeted agents. Studies have already shown promise for combining OTS514 with lenalidomide (B1683929) in multiple myeloma.[8]

-

Biomarker Development: Identifying predictive biomarkers beyond TOPK expression to select patient populations most likely to respond to treatment.

-

Toxicity Mitigation: Exploring alternative dosing schedules or formulations to mitigate off-target toxicities.

-

Resistance Mechanisms: Understanding potential mechanisms of acquired resistance to OTS514 to develop strategies to overcome them.

Conclusion

This compound is a highly potent inhibitor of TOPK, a kinase that is critically involved in the pathogenesis of numerous cancers. By disrupting key oncogenic signaling pathways, OTS514 effectively suppresses cancer cell growth, induces apoptosis, and shows significant efficacy in preclinical models. While toxicity remains a consideration, the data strongly support the continued investigation of TOPK inhibition as a valuable strategy in oncology. This technical guide provides a foundational resource for researchers aiming to further explore the therapeutic potential of OTS514 and the broader field of TOPK-targeted cancer therapy.

References

- 1. ijbs.com [ijbs.com]

- 2. The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. TOPK (T‐LAK cell‐originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The TOPK Signaling Pathway: A Core Nexus in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that has emerged as a critical player in the landscape of oncology.[1] Belonging to the mitogen-activated protein kinase kinase (MAPKK) family, TOPK is a key regulator of fundamental cellular processes including cell cycle progression, proliferation, apoptosis, and inflammation.[2][3] Under normal physiological conditions, TOPK expression is tightly restricted to tissues with high proliferative activity, such as the testes and placenta.[1] However, its aberrant overexpression is a hallmark of a multitude of human cancers, where it is frequently correlated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[3][4] This guide provides a comprehensive technical overview of the TOPK signaling pathway, its intricate role in cancer, and its validation as a promising therapeutic target.

The TOPK Signaling Axis: Upstream Regulation and Downstream Effectors

The TOPK signaling pathway is a complex network of interactions that drive cellular proliferation and survival. Its activation and downstream effects are tightly regulated by a series of phosphorylation events and protein-protein interactions.

Upstream Activation

TOPK's activity is predominantly regulated during the mitotic phase of the cell cycle. The primary activator of TOPK is the Cdk1/Cyclin B1 complex , which phosphorylates TOPK, leading to its activation.[5] This activation is crucial for the proper execution of mitosis. Additionally, TOPK is embroiled in a positive feedback loop with extracellular signal-regulated kinase 2 (ERK2) .[6] TOPK can directly phosphorylate and activate ERK2, while activated ERK2 can, in turn, phosphorylate TOPK at Serine 32, further amplifying its kinase activity.[6][7] In certain cancer contexts, such as anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer, ALK has been identified as an upstream kinase that can phosphorylate TOPK at Tyrosine 74.[8]

Downstream Signaling Cascades

Once activated, TOPK phosphorylates a diverse array of downstream substrates, thereby orchestrating a range of cellular processes conducive to tumorigenesis.

-

Cell Cycle Progression and Proliferation: TOPK plays a pivotal role in mitosis. It directly phosphorylates Histone H3 at Serine 10, a modification essential for chromosome condensation.[5] Furthermore, TOPK enhances the Cdk1/Cyclin B1-dependent phosphorylation of the microtubule-binding protein PRC1 , a crucial step for cytokinesis.[9] TOPK also mediates the phosphorylation of LGN/GPSM2 , which is involved in sister chromatid segregation.[5] Its influence extends to the regulation of transcription factors such as FOXM1 , which controls the expression of late cell cycle genes.[10][11]

-

Apoptosis Evasion: A critical oncogenic function of TOPK is its ability to suppress apoptosis. TOPK physically interacts with the DNA-binding domain of the tumor suppressor p53 , leading to a downregulation of p53's transcriptional activity.[12][13] This results in decreased expression of pro-apoptotic p53 target genes like p21 .[12]

-

Metastasis and Invasion: TOPK is a significant driver of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1] It can activate the β-catenin-TCF/LEF signaling pathway , leading to the upregulation of matrix metalloproteinases MMP-2 and MMP-9 , which are critical for invasion.[14] TOPK also promotes cell migration and tumor progression through the PI3K/PTEN/AKT pathway .[1][15]

-

Chemoresistance: Emerging evidence suggests that TOPK contributes to resistance to certain chemotherapeutic agents. For instance, TOPK has been implicated in sorafenib (B1663141) resistance in renal cell carcinoma.[7] Its role in downregulating p53 function may also contribute to reduced sensitivity to DNA-damaging agents.[12]

Diagram of the TOPK Signaling Pathway

References

- 1. 2.2. In vitro kinase assay [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. ijbs.com [ijbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]

- 8. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]

- 9. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Kinase Assays | Revvity [revvity.com]

- 12. An integrated analysis of the cancer genome atlas data discovers a hierarchical association structure across thirty three cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 13. T-LAK Cell-originated Protein Kinase (TOPK) Phosphorylation of MKP1 Protein Prevents Solar Ultraviolet Light-induced Inflammation through Inhibition of the p38 Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]

- 15. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

OTS514 Hydrochloride: A Technical Guide to TOPK-Mediated Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS514 hydrochloride is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers while having low to negligible expression in most normal adult tissues, making it an attractive target for cancer therapy.[1] Emerging evidence has robustly demonstrated that OTS514 exerts its anti-tumor effects primarily through the induction of cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth overview of the mechanism of action of OTS514, with a focus on its role in inducing cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: TOPK Inhibition and Cell Cycle Regulation

OTS514 is a highly potent inhibitor of TOPK with an in vitro IC50 value of 2.6 nM in cell-free assays.[2] Its primary mechanism of action involves the direct inhibition of the kinase activity of TOPK, which plays a crucial role in mitosis and cytokinesis. Inhibition of TOPK by OTS514 disrupts downstream signaling pathways that are critical for cell cycle progression, ultimately leading to a G1 phase arrest in cancer cells.[3]

The TOPK-FOXM1-p21/p27 Signaling Axis

The induction of cell cycle arrest by OTS514 is mediated through the modulation of key cell cycle regulatory proteins. A central pathway involves the Forkhead Box M1 (FOXM1) transcription factor. TOPK is known to phosphorylate and activate FOXM1, a master regulator of G1/S and G2/M phase transition genes. By inhibiting TOPK, OTS514 leads to a reduction in FOXM1 activity.[3]

This disruption of the TOPK-FOXM1 axis results in the upregulation of cyclin-dependent kinase (CDK) inhibitors, primarily p21 (CDKN1A) and p27 (CDKN1B).[3] p21 and p27 are potent inhibitors of CDK2/cyclin E and CDK2/cyclin A complexes, which are essential for the G1 to S phase transition. The accumulation of p21 and p27 effectively halts the cell cycle in the G1 phase, preventing DNA replication and subsequent cell division.[3]

dot

Caption: OTS514 inhibits TOPK, leading to G1 cell cycle arrest.

Quantitative Data on OTS514 Activity

The potency of OTS514 has been demonstrated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the observed effects on cell cycle distribution.

Table 1: IC50 Values of OTS514 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 |

| Caki-1 | Kidney Cancer | 19.9 - 44.1 |

| Caki-2 | Kidney Cancer | 19.9 - 44.1 |

| 769-P | Kidney Cancer | 19.9 - 44.1 |

| 786-O | Kidney Cancer | 19.9 - 44.1 |

| Ovarian Cancer Lines | Ovarian Cancer | 3.0 - 46 |

| Multiple Myeloma Lines | Multiple Myeloma | Nanomolar range |

Data compiled from Selleck Chemicals product information.[2]

Table 2: Representative Effect of OTS514 on Cell Cycle Distribution in Multiple Myeloma Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | ~45% | ~35% | ~20% |

| OTS514 (nM) | Increased (~60-70%) | Decreased (~15-25%) | Decreased (~5-10%) |

This table provides illustrative data based on qualitative descriptions of G1 arrest in multiple myeloma cell lines treated with OTS514.[3] Exact percentages can vary based on the cell line, concentration of OTS514, and duration of treatment.

Experimental Protocols

Key Experiment: Cell Cycle Analysis by Flow Cytometry

The following protocol outlines a standard procedure for analyzing the effect of OTS514 on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere and resume growth overnight.

-

OTS514 Treatment: Prepare a stock solution of OTS514 in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be included. Replace the medium in the wells with the medium containing OTS514 or DMSO.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting:

-

For suspension cells, transfer the cells from each well to a separate centrifuge tube.

-

For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

-

Cell Fixation:

-

Centrifuge the cell suspensions at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

dot

Caption: Workflow for analyzing OTS514's effect on the cell cycle.

Conclusion

This compound is a promising anti-cancer agent that effectively induces cell cycle arrest in various cancer models. Its targeted inhibition of TOPK provides a clear mechanism of action, leading to the disruption of the FOXM1 signaling pathway and the subsequent upregulation of CDK inhibitors p21 and p27. The data presented in this guide highlight its potency and its specific effect on inducing a G1 phase arrest. The detailed experimental protocol provides a framework for researchers to investigate the effects of OTS514 in their own models of interest. Further research into OTS514 and other TOPK inhibitors is warranted to fully elucidate their therapeutic potential in the clinical setting.

References

The Core Mechanism of OTS514 Hydrochloride-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS514 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of human cancers and associated with poor prognosis. This technical guide provides an in-depth overview of the molecular mechanisms by which OTS514 induces apoptosis in cancer cells. It consolidates quantitative data on its efficacy, details key experimental protocols for its investigation, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a key regulator of mitosis and is implicated in tumorigenesis and the maintenance of cancer stem cells.[1] Its expression is low in most normal tissues but significantly elevated in numerous malignancies, making it an attractive target for cancer therapy.[2] OTS514 is a small molecule inhibitor that demonstrates high potency against TOPK, with an IC50 value in the nanomolar range.[3][4] By inhibiting TOPK, OTS514 triggers a cascade of events culminating in cell cycle arrest and programmed cell death (apoptosis), thereby suppressing tumor growth.[3][4][5] This guide delineates the apoptotic signaling pathways modulated by OTS514 and provides practical information for its preclinical evaluation.

Quantitative Efficacy of OTS514

OTS514 has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the low nanomolar range. Its efficacy has been particularly noted in multiple myeloma, kidney cancer, ovarian cancer, and small cell lung cancer.

Table 1: In Vitro Cytotoxicity of OTS514 in Various Cancer Cell Lines

| Cancer Type | Cell Lines | IC50 Range (nM) | Reference |

| Multiple Myeloma | Human Myeloma Cell Lines (HMCLs) | Nanomolar concentrations | [1][6] |

| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [3] |

| Ovarian Cancer | Various cell lines | 3.0 - 46 | [3] |

| Small Cell Lung Cancer | Various cell lines | 0.4 - 42.6 | [7][8] |

Table 2: In Vivo Antitumor Activity of OTS964 (a related compound)

| Cancer Model | Treatment Regimen | Tumor Size Reduction | Reference |

| Mouse Xenograft (Aggressive Model) | 100 mg/kg, orally, 5 days/week | 48% - 81% | [1][6] |

Signaling Pathways of OTS514-Induced Apoptosis

The primary mechanism of action of OTS514 is the direct inhibition of TOPK's kinase activity. This initiates a signaling cascade that disrupts pro-survival pathways and activates pro-apoptotic factors.

Disruption of Pro-Survival Signaling

TOPK is known to activate several pro-survival signaling pathways. OTS514-mediated inhibition of TOPK leads to the disruption of these pathways, including:

-

AKT Pathway: OTS514 treatment has been shown to decrease the phosphorylation of AKT, a key regulator of cell survival and proliferation.[6]

-

p38 MAPK Pathway: Inhibition of TOPK by OTS514 also leads to the disruption of the p38 MAPK signaling pathway.[1][6]

-

NF-κB Pathway: OTS514 treatment results in a marked decrease in the phosphorylation of IκBα, indicating suppression of the canonical NF-κB pathway, which is crucial for the survival of many cancer cells.[5][6]

Activation of Pro-Apoptotic Signaling

The inhibition of TOPK by OTS514 also leads to the activation of the FOXO3 transcription factor.[1][6] Activated FOXO3 upregulates the expression of its transcriptional targets, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27).[1][6] This upregulation contributes to cell cycle arrest, a common precursor to apoptosis. Furthermore, OTS514 treatment leads to a decrease in the expression of FOXM1, a transcription factor involved in cell proliferation and survival.[1][6] The culmination of these signaling alterations is the induction of apoptosis, which can be observed through markers such as PARP cleavage.[6]

Experimental Protocols

To investigate the apoptotic effects of OTS514, a series of in vitro assays are typically employed. The following sections detail the methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of OTS514 (e.g., 0-100 nM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate overnight in a humidified atmosphere at 37°C.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in appropriate culture vessels and treat with OTS514 at the desired concentrations for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by OTS514.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against TOPK, cleaved PARP, FOXO3, p21, p27, AKT, p-AKT, p38, p-p38, IκBα, p-IκBα, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with OTS514 for the desired time points (e.g., 0, 4, 8, 24 hours) at a fixed concentration (e.g., 100 nM).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through the potent inhibition of TOPK. Its mechanism of action involves the disruption of key pro-survival signaling pathways (AKT, p38 MAPK, and NF-κB) and the activation of pro-apoptotic factors (FOXO3, p21, and p27). The experimental protocols detailed in this guide provide a framework for the preclinical investigation of OTS514 and other TOPK inhibitors. Further research into the clinical applications of OTS514 is warranted to explore its full therapeutic potential in oncology.

References

- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OTS514 | TOPK抑制剂 | MCE [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. medchemexpress.com [medchemexpress.com]

OTS514 Hydrochloride: A Technical Guide to its Anti-Tumor Efficacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OTS514 hydrochloride is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a wide range of human cancers and correlated with poor prognosis. This technical guide provides an in-depth overview of the pre-clinical data supporting the anti-tumor effects of OTS514. The document details its mechanism of action, in vitro and in vivo efficacy, and its impact on key oncogenic signaling pathways and cancer stem cells. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Mechanism of Action

OTS514 is a highly potent inhibitor of TOPK, with a reported IC50 value of 2.6 nM in cell-free assays.[1][2][3] TOPK, also known as PDZ-binding kinase (PBK), plays a crucial role in mitosis, and its inhibition by OTS514 leads to defects in cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4] The anti-tumor effects of OTS514 are mediated through the disruption of several downstream signaling pathways critical for tumor cell proliferation, survival, and maintenance of a malignant phenotype.

In Vitro Efficacy

OTS514 has demonstrated significant growth-inhibitory effects across a variety of cancer cell lines at nanomolar concentrations.

Table 1: In Vitro Cytotoxicity of OTS514 in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |

| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [1] |

| Ovarian Cancer | Not specified | 3.0 - 46 | [1] |

| Small Cell Lung Cancer | Not specified | 0.4 - 42.6 | [5] |

| Multiple Myeloma | Various Human Myeloma Cell Lines (HMCLs) | Nanomolar concentrations | [4] |

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of OTS514 and its analogue, OTS964.

Table 2: In Vivo Tumor Growth Inhibition by OTS514 and its Analogue OTS964

| Cancer Type | Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| Ovarian Cancer | ES-2 abdominal dissemination xenograft | OTS514 | Not specified | Significantly elongated overall survival | [1] |

| Lung Cancer | A549 mouse xenograft | OTS514 | 1, 2.5, and 5 mg/kg | Dose-dependent inhibition | [5] |

| Multiple Myeloma | Aggressive mouse xenograft | OTS964 | 100 mg/kg, orally, 5 days/week | 48% - 81% reduction in tumor size | [4][6] |

It is important to note that while demonstrating efficacy, mouse xenograft studies with human lung cancer cells indicated that OTS514 can cause severe hematopoietic toxicity, including reductions in red and white blood cells.[1]

Effect on Cancer Stem Cells

OTS514 has shown promising activity against cancer stem cells (CSCs), which are believed to be responsible for tumor initiation, metastasis, and therapy resistance. In multiple myeloma, OTS514 prevents the outgrowth of a putative CD138+ stem cell population from patient-derived peripheral blood mononuclear cells.[4] Furthermore, in bone marrow cells from multiple myeloma patients, OTS514 treatment preferentially kills the malignant CD138+ plasma cells compared to the CD138- compartment.[4][7]

Signaling Pathways Modulated by OTS514

The anti-tumor activity of OTS514 is attributed to its ability to modulate multiple oncogenic signaling pathways downstream of TOPK. Inhibition of TOPK by OTS514 leads to the disruption of pathways including AKT, p38 MAPK, and NF-κB.[4] A key downstream effector of TOPK is the transcription factor FOXM1, which is suppressed upon OTS514 treatment.[4] This leads to the upregulation of FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27), contributing to cell cycle arrest and apoptosis.[4]

Caption: OTS514 inhibits TOPK, leading to the disruption of pro-survival pathways and activation of tumor suppressor pathways.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol outlines a standard procedure to determine the cytotoxic effects of OTS514 on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the OTS514 dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: A generalized workflow for determining cell viability using the MTT assay.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of OTS514.

-

Cell Culture and Preparation: Culture the desired human cancer cell line (e.g., A549) under standard conditions. Harvest cells during the exponential growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle. Administer the drug to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle only.

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., when control tumors reach a specified size or after a predetermined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Clinical Development

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. The development of TOPK inhibitors is an active area of research, and future clinical investigations may be initiated based on the promising preclinical data.

Conclusion

This compound is a potent TOPK inhibitor with significant anti-tumor activity demonstrated in a range of preclinical cancer models. Its ability to induce cell cycle arrest and apoptosis, coupled with its effects on cancer stem cells and key oncogenic signaling pathways, underscores its potential as a therapeutic agent. Further investigation, including clinical trials, is warranted to fully elucidate its safety and efficacy in cancer patients.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shop.labclinics.com [shop.labclinics.com]

- 6. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]

- 7. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]

OTS514 Hydrochloride: A Technical Guide for Multiple Myeloma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS514 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in various malignancies, including multiple myeloma. Elevated TOPK expression is correlated with poor patient prognosis, making it a compelling therapeutic target. Preclinical studies have demonstrated that OTS514 induces cell cycle arrest and apoptosis in multiple myeloma cell lines at nanomolar concentrations. Its mechanism of action involves the disruption of key oncogenic signaling pathways, including AKT, p38 MAPK, and NF-κB, while activating tumor-suppressive pathways. Furthermore, OTS514 has shown synergistic anti-myeloma activity when combined with standard-of-care agents like lenalidomide (B1683929). This technical guide provides a comprehensive overview of the preclinical data on OTS514 in multiple myeloma, including detailed experimental protocols and a summary of its impact on critical signaling cascades, to support further research and development.

Introduction

Multiple myeloma (MM) remains an incurable hematological malignancy characterized by the clonal proliferation of malignant plasma cells in the bone marrow. Despite significant therapeutic advances, drug resistance and disease relapse are common, necessitating the identification of novel therapeutic targets and agents. T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a promising target due to its pivotal role in mitosis, cell proliferation, and the maintenance of cancer stem cells.[1][2] TOPK is minimally expressed in most normal tissues but is highly expressed in a variety of cancers, including multiple myeloma.[1]

OTS514 is a potent small molecule inhibitor of TOPK, with a median IC50 value of 2.6 nM for its kinase activity. Research has shown that OTS514 effectively kills multiple myeloma cells, demonstrating its potential as a therapeutic agent for this disease.[1][2] This guide will delve into the technical details of OTS514's anti-myeloma properties, providing researchers with the necessary information to design and conduct further investigations.

Mechanism of Action and Signaling Pathways

OTS514 exerts its anti-myeloma effects by inhibiting TOPK, which in turn modulates several downstream signaling pathways crucial for cancer cell survival and proliferation.

Key Signaling Pathways Modulated by OTS514

OTS514 has been shown to disrupt multiple pro-survival signaling pathways in multiple myeloma cells while activating apoptotic pathways.[1] The primary downstream effects of TOPK inhibition by OTS514 include:

-

Disruption of Pro-Survival Kinase Cascades: OTS514 treatment leads to the disruption of the AKT, p38 MAPK, and NF-κB signaling pathways.[1]

-

Activation of FOXO3 and its Targets: Inhibition of TOPK by OTS514 results in the activation of the transcription factor FOXO3. This leads to the upregulation of its transcriptional targets, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27).[1]

-

Induction of Apoptosis: The activation of p21 and p27 contributes to cell cycle arrest, while the overall disruption of pro-survival signaling leads to the induction of apoptosis.[1]

-

Loss of FOXM1: OTS514 treatment also causes a loss of FOXM1, a transcription factor involved in cell cycle progression and proliferation.[1]

The effects of OTS514 appear to be independent of the p53 mutation or deletion status of the myeloma cells, suggesting its potential efficacy in a broad range of patients, including those with high-risk cytogenetics.[1]

Preclinical Data

In Vitro Efficacy

OTS514 has demonstrated potent cytotoxic effects against a panel of human myeloma cell lines (HMCLs).

Table 1: IC50 Values of OTS514 in Human Myeloma Cell Lines

| Cell Line | Approximate IC50 (nM) |

| H929 | 11.6 |

| U266 | 29.4 |

| MM1.S | Not explicitly stated, but sensitive in nanomolar range |

| 8226 | Sensitive in nanomolar range |

| KMS11 | Sensitive in nanomolar range |

| RPMI 8226-Dox40 | Resistant (overexpresses ABCB1) |

Data sourced from a 72-hour MTT cell viability assay.[2]

In Vivo Efficacy

In vivo studies using mouse xenograft models have corroborated the anti-myeloma activity of TOPK inhibition.

Table 2: In Vivo Efficacy of TOPK Inhibitors in Multiple Myeloma Xenograft Models

| Compound | Cell Line | Mouse Strain | Dosing Schedule | Tumor Growth Inhibition | Reference |

| OTS964 | H929 | NSG | 100 mg/kg, oral, 5 days/week | 48% - 81% reduction compared to control | [1] |

| OTS514 | KMS-11 | Not specified | 10 mg/kg, intraperitoneal, every 2 days | Significant suppression of tumor growth | [3] |

Note: OTS964 is a related, potent TOPK inhibitor often used in preclinical in vivo studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of OTS514.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of OTS514 on multiple myeloma cell lines.

Materials:

-

Human myeloma cell lines (e.g., H929, U266, MM1.S, 8226, KMS11)

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

96-well flat-bottom plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed human myeloma cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of OTS514 in culture medium. Add the desired concentrations of OTS514 to the wells. Include vehicle-only control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the OTS514 concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation in response to OTS514 treatment.

Materials:

-

Human myeloma cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TOPK, anti-phospho-AKT, anti-AKT, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-FOXO3, anti-FOXM1, anti-p21, anti-p27, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat myeloma cells with the desired concentrations of OTS514 for the specified duration (e.g., 24 hours). Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model to evaluate the in vivo efficacy of OTS514.

Materials:

-

NOD-scid IL2Rgamma null (NSG) mice (5-6 weeks old)

-

Human myeloma cell line (e.g., H929 or KMS-11)

-

Matrigel

-

This compound

-

Vehicle control (e.g., saline or a suitable solvent for OTS514)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Preparation and Implantation: Harvest myeloma cells and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-2 x 10^6 cells) into the flanks of NSG mice.

-

Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer OTS514 (e.g., 10 mg/kg, intraperitoneally, every 2 days) or vehicle control to the respective groups.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., three times per week).

-

Endpoint and Analysis: Continue treatment for the specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot or immunohistochemistry). Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of OTS514.

Synergistic Activity with Lenalidomide

Preclinical studies have indicated that OTS514 acts synergistically with lenalidomide, a standard-of-care immunomodulatory drug (IMiD) for multiple myeloma.[1] Combination treatment of HMCLs with OTS514 and lenalidomide resulted in an additive loss of the pro-survival factors IKAROS/IKZF1 and IRF4, providing a strong rationale for evaluating this combination in a clinical setting.[1]

Clinical Development

As of the latest search, there is no publicly available information on ongoing or completed clinical trials specifically investigating this compound for the treatment of multiple myeloma. Further investigation into clinical trial databases is recommended for the most current information.

Conclusion

This compound is a promising, potent TOPK inhibitor with significant preclinical anti-myeloma activity. Its ability to induce cell cycle arrest and apoptosis through the modulation of critical oncogenic signaling pathways highlights its potential as a novel therapeutic agent for multiple myeloma. The synergistic effects observed with lenalidomide further support its development in combination therapies. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic utility of OTS514 in the fight against multiple myeloma.

References

Investigating OTS514 Hydrochloride in Lung Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical investigation of OTS514 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), in various lung cancer models. This document consolidates key findings on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation.

Introduction: Targeting TOPK in Lung Cancer

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is highly expressed in a wide range of human cancers, including lung cancer, while its expression in normal adult tissues is limited.[1] High TOPK expression has been correlated with poor prognosis in lung cancer patients.[1][2] TOPK plays a crucial role in mitosis, particularly in cytokinesis, making it an attractive target for cancer therapy.[1][2][3] this compound is a small molecule inhibitor that has demonstrated potent and selective inhibitory activity against TOPK.

Mechanism of Action of OTS514

OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of the TOPK-FOXM1-MELK Signaling Pathway

A key mechanism of action for OTS514 in lung cancer involves the suppression of the TOPK-FOXM1-MELK signaling axis.[4] TOPK is known to activate the transcription factor Forkhead Box M1 (FOXM1), a master regulator of cell cycle progression and a protein implicated in the stemness of cancer stem cells (CSCs).[4][5] Activated FOXM1, in turn, regulates the expression of downstream targets such as Maternal Embryonic Leucine Zipper Kinase (MELK), which is also involved in cancer stemness.[4] Treatment with OTS514 leads to a reduction in the active, phosphorylated form of FOXM1, and subsequently, a decrease in MELK protein levels.[4] This disruption of the TOPK-FOXM1-MELK pathway is a primary contributor to the anti-proliferative and pro-apoptotic effects of OTS514 in lung cancer cells.

Induction of Apoptosis and Cytokinesis Defects

Treatment of small cell lung cancer (SCLC) cells with OTS514 leads to dose-dependent induction of apoptosis.[4] This is evidenced by an increase in Annexin-V positive cells and the activation of caspase-3.[4] Furthermore, inhibition of TOPK by OTS514 results in defects in cytokinesis, the final stage of cell division, leading to the formation of intercellular bridges and ultimately, apoptotic cell death.[5]

Quantitative Data on OTS514 Efficacy

The efficacy of OTS514 has been evaluated in both in vitro and in vivo lung cancer models.

In Vitro Efficacy: IC50 Values

OTS514 has demonstrated potent growth-inhibitory effects against a panel of small cell lung cancer (SCLC) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Histology | IC50 (nM) |

| SBC3 | SCLC | 0.4 - 42.6 |

| H446 | SCLC | 0.4 - 42.6 |

| H69AR | SCLC | 0.4 - 42.6 |

| SBC5 | SCLC | 0.4 - 42.6 |

| DMS273 | SCLC | 0.4 - 42.6 |

| Data sourced from studies on SCLC cell lines. The range reflects the variability across different cell lines within the studies.[4][5] |

In Vivo Efficacy: Xenograft Models

Mouse xenograft studies using human lung cancer cells have demonstrated the in vivo efficacy of OTS514.[3] While specific tumor growth inhibition percentages for OTS514 are not detailed in the provided search results, a precursor compound, also targeting TOPK, showed significant tumor growth suppression in a mouse xenograft model of human lung cancer.[3] A more advanced successor compound, OTS964, demonstrated complete tumor regression in xenograft models of human lung cancer.[1][2] It is important to note that while demonstrating efficacy, OTS514 was also associated with hematopoietic toxicity in some in vivo studies.[3]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the effects of this compound in lung cancer models.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of OTS514 on lung cancer cell lines.

Materials:

-

Lung cancer cell lines (e.g., SBC3, H446)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed lung cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the OTS514 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin-V/PI Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic cells following OTS514 treatment.

Materials:

-

Lung cancer cells

-

6-well plates

-

This compound

-

Annexin-V-FITC Apoptosis Detection Kit (containing Annexin-V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed lung cancer cells into 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin-V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin-V+/PI-), late apoptotic/necrotic (Annexin-V+/PI+), and live (Annexin-V-/PI-) cells.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins in the TOPK signaling pathway.

Materials:

-

Lung cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TOPK, anti-phospho-FOXM1, anti-FOXM1, anti-MELK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat lung cancer cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-